REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:16][O:17][C:18]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:19]=1[N:27]1[CH:31]=[N:30][C:29]([CH3:32])=[N:28]1)[CH2:3][CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.NN>CCO>[NH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH2:16][O:17][C:18]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:19]=1[N:27]1[CH:31]=[N:30][C:29]([CH3:32])=[N:28]1
|
Name
|
2-(3-hydroxy-4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)isoindoline-1,3-dione
|
Quantity
|
2.458 g
|
Type
|
reactant
|
Smiles
|
OC(CCN1C(C2=CC=CC=C2C1=O)=O)COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
|
Name
|
|
Quantity
|
28.1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
8.82 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
Again, the solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by Prep-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |